4,6-Dichloro-2-(3-methylphenyl)pyrimidine
Overview
Description
4,6-Dichloro-2-(3-methylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound is distinguished by the presence of two chlorine atoms at positions 4 and 6, and a 3-methylphenyl group at position 2. It is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, and antiparasitic activities .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibition of dna topoisomerase ii .
Biochemical Pathways
Pyrimidine derivatives are known to affect a variety of biochemical pathways, including those involved in myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, and antiparasitic activities .
Pharmacokinetics
Pyrimidine derivatives are known to have diverse chemical structures and are of substantial interest for their druglikeness and adme-tox properties .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, and antiparasitic activities .
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-2-(3-methylphenyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor for cAMP-phosphodiesterase platelets
Cellular Effects
It is known to exhibit a range of pharmacological effects including anti-inflammatory and analgesic activities
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(3-methylphenyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 3-methylphenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-(3-methylphenyl)pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atoms.
Cross-Coupling Reactions: Besides Suzuki-Miyaura coupling, it can participate in other palladium-catalyzed cross-coupling reactions like Heck or Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or primary amines in solvents like methanol or ethanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions include substituted pyrimidines with various functional groups, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
4,6-Dichloro-2-(3-methylphenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor antagonists.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is utilized in the production of agrochemicals and dyes
Comparison with Similar Compounds
4,6-Dichloro-2-methylpyrimidine: Similar structure but lacks the 3-methylphenyl group, making it less versatile in certain synthetic applications.
2,4-Dichloro-6-methylpyrimidine: Another closely related compound with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 4,6-Dichloro-2-(3-methylphenyl)pyrimidine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules where selective functionalization is required.
Properties
IUPAC Name |
4,6-dichloro-2-(3-methylphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-3-2-4-8(5-7)11-14-9(12)6-10(13)15-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAXFOQKQBRERL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615847 | |
Record name | 4,6-Dichloro-2-(3-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26863-48-9 | |
Record name | 4,6-Dichloro-2-(3-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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